Methyl 5-(cyanomethyl)-2-fluorobenzoate
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Overview
Description
Methyl 5-(cyanomethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanomethyl group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyanomethyl)-2-fluorobenzoate typically involves the reaction of 5-(cyanomethyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-(cyanomethyl)-2-fluorobenzoic acid+methanolcatalystMethyl 5-(cyanomethyl)-2-fluorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyanomethyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyanomethyl group can be reduced to an aminomethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as the reagents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 5-(cyanomethyl)-2-methoxybenzoate.
Hydrolysis: 5-(cyanomethyl)-2-fluorobenzoic acid.
Reduction: Methyl 5-(aminomethyl)-2-fluorobenzoate.
Scientific Research Applications
Methyl 5-(cyanomethyl)-2-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functional materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 5-(cyanomethyl)-2-fluorobenzoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(cyanomethyl)-2-chlorobenzoate
- Methyl 5-(cyanomethyl)-2-bromobenzoate
- Methyl 5-(cyanomethyl)-2-iodobenzoate
Uniqueness
Methyl 5-(cyanomethyl)-2-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s small size and high electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Biological Activity
Methyl 5-(cyanomethyl)-2-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2 and a molecular weight of approximately 193.17 g/mol. This compound features a fluorine atom, a cyanomethyl group, and a benzoate structure, which contribute to its unique chemical properties. The biological activity of this compound is currently under investigation, with preliminary studies suggesting potential antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound can be characterized by its distinct functional groups, which may influence its biological activity. The presence of the fluorine atom is known to enhance binding affinity and selectivity towards molecular targets, while the cyanomethyl group may improve lipophilicity or act as a bioisostere for other functional groups.
Property | Value |
---|---|
Molecular Formula | C10H8FNO2 |
Molecular Weight | 193.17 g/mol |
CAS Number | 878741-78-7 |
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures to this compound often exhibit significant antimicrobial activities. Research has shown that derivatives of fluorobenzoates can possess anti-inflammatory and analgesic effects, suggesting that this compound may also have potential in treating infections or inflammatory conditions.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies on related benzoate derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative activity .
Table 2: IC50 Values of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Methyl 3-(cyanomethyl)-2-fluorobenzoate | Panc-1 (pancreatic) | 0.051 |
Methyl 3-(cyanomethyl)-2-fluorobenzoate | BxPC-3 (pancreatic) | 0.066 |
Control Drug (Doxorubicin) | Panc-1 | Varies |
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, leading to modulation of biochemical pathways involved in cell growth and apoptosis. The structural characteristics, particularly the presence of the fluorine atom, may enhance its binding affinity to target proteins.
Case Studies and Research Findings
Recent investigations into compounds similar to this compound have yielded promising results:
- Anticancer Activity : A study reported that related compounds exhibited significant cytotoxicity against pancreatic cancer cells with IC50 values significantly lower than those observed in normal fibroblast cells, indicating selective toxicity towards cancerous cells .
- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential application of this compound in medicinal chemistry.
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 5-(cyanomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6H,4H2,1H3 |
InChI Key |
MDKOMIRNYDDOBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC#N)F |
Origin of Product |
United States |
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